N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 1094444-23-1
VCID: VC2552133
InChI: InChI=1S/C12H16N2O/c1-14(2)12(15)10-5-6-11-9(8-10)4-3-7-13-11/h5-6,8,13H,3-4,7H2,1-2H3
SMILES: CN(C)C(=O)C1=CC2=C(C=C1)NCCC2
Molecular Formula: C12H16N2O
Molecular Weight: 204.27 g/mol

N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide

CAS No.: 1094444-23-1

Cat. No.: VC2552133

Molecular Formula: C12H16N2O

Molecular Weight: 204.27 g/mol

* For research use only. Not for human or veterinary use.

N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide - 1094444-23-1

Specification

CAS No. 1094444-23-1
Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
IUPAC Name N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide
Standard InChI InChI=1S/C12H16N2O/c1-14(2)12(15)10-5-6-11-9(8-10)4-3-7-13-11/h5-6,8,13H,3-4,7H2,1-2H3
Standard InChI Key WKHXWPZSIXHQAS-UHFFFAOYSA-N
SMILES CN(C)C(=O)C1=CC2=C(C=C1)NCCC2
Canonical SMILES CN(C)C(=O)C1=CC2=C(C=C1)NCCC2

Introduction

Chemical Identity and Properties

N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide is characterized by its tetrahydroquinoline core structure with a carboxamide functional group. This molecular architecture contributes to its distinctive chemical and biological properties. The compound is registered with CAS number 1094444-23-1 and possesses well-defined chemical identifiers that facilitate its study and application in research settings .

Basic Chemical Information

The compound's fundamental chemical properties are outlined in the table below:

PropertyValue
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
CAS Number1094444-23-1
PubChem CID43142509
InChIInChI=1S/C12H16N2O/c1-14(2)12(15)10-5-6-11-9(8-10)4-3-7-13-11/h5-6,8,13H,3-4,7H2,1-2H3
InChIKeyWKHXWPZSIXHQAS-UHFFFAOYSA-N
SMILESCN(C)C(=O)C1=CC2=C(C=C1)NCCC2

These properties provide essential information for researchers working with this compound in laboratory settings and computational studies .

Structural Characteristics

The compound features a 1,2,3,4-tetrahydroquinoline scaffold, which consists of a partially hydrogenated quinoline system where the pyridine ring has been reduced. This core structure is functionalized with a carboxamide group at the 6-position, with the amide nitrogen bearing two methyl groups. The specific arrangement of these functional groups contributes to the compound's biological activity profile and its potential pharmacological applications.

Spectroscopic Properties

Mass Spectrometry Data

Mass spectrometry analysis provides valuable information about the compound's behavior under various ionization conditions. The predicted collision cross-section data for different adducts of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide are presented below :

Adductm/zPredicted CCS (Ų)
[M+H]⁺205.13355146.0
[M+Na]⁺227.11549157.3
[M+NH₄]⁺222.16009154.5
[M+K]⁺243.08943151.2
[M-H]⁻203.11899148.4
[M+Na-2H]⁻225.10094151.5
[M]⁺204.12572148.1
[M]⁻204.12682148.1

These values are essential for analytical chemists seeking to identify or quantify the compound in complex mixtures using advanced mass spectrometry techniques .

Isotopic Distribution

The compound exhibits several mono-isotopic molecular masses depending on the isotopic composition of its constituent atoms:

  • ¹²C₁₂N₁₄: 204.126263142

  • ¹³C₁₂N₁₄: 216.16652119800005

  • ¹²C₁₂N₁₅: 206.120332928

  • ¹³C₁₂N₁₅: 218.16059098400007

This isotopic information is valuable for precise mass spectrometric analysis and structural confirmation .

Synthesis Methods

Bischler-Nepieralski Reaction

One of the primary methods for synthesizing N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide involves the Bischler-Nepieralski reaction. This synthetic approach is commonly employed to form tetrahydroquinoline derivatives from appropriate amine precursors. The reaction typically involves cyclization steps that lead to the formation of the tetrahydroquinoline scaffold, which can then be functionalized with the dimethylcarboxamide group at the 6-position.

Photoinduced Cycloaddition

Another innovative approach to synthesizing 1,2,3,4-tetrahydroquinoline derivatives involves a photoinduced formal [4+2] cycloaddition reaction. This method utilizes acyclic α,β-unsaturated amides and imides with N,N-dialkylanilines under visible-light irradiation. The reaction is facilitated by the cooperative action of an Ir(III) complex photosensitizer, a thiourea, and an azo compound .

This photochemical method offers several advantages:

  • It enables the synthesis of structurally diverse 1,2,3,4-tetrahydroquinolines

  • It provides high diastereoselectivity (>99:1 trans/cis)

  • It allows for the construction of contiguous stereogenic centers

  • It facilitates chemoselective removal of auxiliary groups

The photoreaction represents a significant advancement in the synthesis of tetrahydroquinoline derivatives with stereochemical precision .

Biological Activities

Anticancer Activity

Several 1,2,3,4-tetrahydroquinoline derivatives have demonstrated significant cytotoxic activity against human cancer cell lines, including:

  • NCI-H23 (lung cancer)

  • ACHN (renal cancer)

  • MDA-MB-231 (breast cancer)

  • PC-3 (prostate cancer)

  • NUGC-3 (gastric cancer)

  • HCT 15 (colorectal cancer)

Structure-Activity Relationships

Structural Modifications

Various structural modifications of the 1,2,3,4-tetrahydroquinoline scaffold have been explored to enhance biological activity. These include:

  • Substitutions at different positions of the aromatic ring

  • Modifications of the nitrogen substituent in the tetrahydroquinoline ring

  • Introduction of additional functional groups to improve pharmacokinetic properties

  • Creation of stereochemically defined derivatives with specific spatial arrangements

These modifications have led to the development of compounds with improved potency and selectivity for specific biological targets, suggesting similar approaches could be applied to enhance the properties of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide for particular applications .

Research Applications

Medicinal Chemistry

N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide represents an important scaffold in medicinal chemistry research. The compound's structural features make it a valuable starting point for the development of novel therapeutic agents. Its potential applications span multiple disease areas, including:

  • Anti-inflammatory agents targeting the NF-κB pathway

  • Anticancer compounds with activity against various tumor types

  • Potential treatments for neurodegenerative disorders

The compound's well-defined structure and synthesis pathways facilitate its modification and optimization for specific therapeutic targets .

Chemical Biology

In addition to its potential therapeutic applications, N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide and related compounds serve as valuable tools in chemical biology research. These compounds can be used to probe specific biological pathways and understand the molecular mechanisms underlying various diseases. The distinctive structure of this compound makes it useful for investigating structure-activity relationships and developing novel biochemical probes .

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